In-Depth Technical Guide: 3-Iodo-imidazo[1,2-a]pyridine-7-carbonitrile (CAS 1036990-70-1)
In-Depth Technical Guide: 3-Iodo-imidazo[1,2-a]pyridine-7-carbonitrile (CAS 1036990-70-1)
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster drugs (e.g., zolpidem) and serving as a critical structural motif in modern oncology and immunology targets. Specifically, 3-iodo-imidazo[1,2-a]pyridine-7-carbonitrile (CAS 1036990-70-1) is an advanced, synthetically versatile intermediate. It possesses two orthogonal functional handles: a highly reactive C-3 iodide for transition-metal-catalyzed cross-couplings, and a C-7 nitrile for nucleophilic additions, hydrolyses, or cycloadditions.
This whitepaper provides a comprehensive mechanistic analysis, self-validating experimental protocols, and strategic functionalization pathways for researchers utilizing this building block in drug discovery.
Physicochemical Profile
To facilitate reaction monitoring, purification, and analytical validation, the core quantitative data for 3-iodo-imidazo[1,2-a]pyridine-7-carbonitrile is summarized below.
| Property | Value |
| Chemical Name | 3-Iodo-imidazo[1,2-a]pyridine-7-carbonitrile |
| CAS Number | 1036990-70-1 |
| Molecular Formula | C8H4IN3 |
| Molecular Weight | 269.04 g/mol |
| Key Functional Handles | C-3 Iodide (Electrophilic), C-7 Nitrile (Electron-withdrawing) |
| Physical State | Off-white to pale yellow solid |
| Solubility Profile | Soluble in DMF, DMSO; Moderately soluble in MeCN, DCM, EtOAc |
Mechanistic Pathways & Synthesis Strategy
The synthesis of 3-iodo-imidazo[1,2-a]pyridine-7-carbonitrile relies on a highly efficient two-step sequence: a Tschitschibabin-type cyclocondensation followed by a regioselective electrophilic aromatic substitution (SEAr) .
Step 1: Cyclocondensation Causality
The formation of the imidazo[1,2-a]pyridine core begins with 2-amino-4-cyanopyridine and chloroacetaldehyde. Mechanistically, the endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic primary amine. It initiates an SN2 attack on the
Step 2: Regioselective Iodination Causality
The imidazo[1,2-a]pyridine ring is an electron-rich heteroaromatic system. The bridgehead nitrogen (N-4) donates electron density into the imidazole ring, creating a localized nucleophilic hotspot at the C-3 position. Even with the electron-withdrawing C-7 nitrile group dampening overall ring electron density, the C-3 position remains overwhelmingly favored for SEAr. Utilizing N-iodosuccinimide (NIS) allows for complete regiocontrol under mild conditions .
Two-step synthesis of 3-iodo-imidazo[1,2-a]pyridine-7-carbonitrile via cyclocondensation.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By observing the described physicochemical changes and TLC shifts, researchers can confirm reaction success in real-time without immediate reliance on LC-MS.
Protocol A: Synthesis of Imidazo[1,2-a]pyridine-7-carbonitrile
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Setup: In a round-bottom flask under N2, suspend 2-amino-4-cyanopyridine (1.0 eq) in absolute ethanol (0.2 M).
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Reagent Addition: Add 40% aqueous chloroacetaldehyde (1.5 eq) and NaHCO3 (1.5 eq). Causality: The biphasic nature of the aqueous reagent in ethanol requires vigorous stirring. NaHCO3 prevents acidic degradation.
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Reaction: Heat the mixture to 80 °C (reflux) for 8 hours.
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Self-Validation (TLC): Monitor via TLC (DCM:MeOH 19:1). The starting material (primary amine) is highly polar and runs lower. The cyclized product loses the H-bond donors, resulting in a distinct, highly UV-active spot at a higher Rf. Complete consumption of the lower spot validates reaction completion.
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Workup: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to yield the intermediate.
Protocol B: Regioselective Iodination at C-3
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Setup: Dissolve Imidazo[1,2-a]pyridine-7-carbonitrile (1.0 eq) in anhydrous acetonitrile (0.1 M) at room temperature.
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Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) in a single portion. The solution will rapidly darken.
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Reaction: Stir at room temperature for 2 hours.
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Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The addition of the heavy, lipophilic iodine atom drastically increases the molecule's lipophilicity. The product will elute significantly faster (higher Rf) than the starting material.
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Workup (Critical Step): Quench the reaction with 10% aqueous Na2S2O3. Causality: NIS can liberate trace molecular iodine (I2), which causes product degradation and discoloration over time. Thiosulfate reduces any active halogen species to harmless iodide, instantly turning the dark solution pale yellow/clear. Extract with DCM, wash with saturated NaHCO3, dry, and concentrate to yield the title compound.
Protocol C: Suzuki-Miyaura Cross-Coupling at C-3
To demonstrate the utility of the C-3 iodide, this protocol outlines a standard C-C bond formation .
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Setup: Combine 3-iodo-imidazo[1,2-a]pyridine-7-carbonitrile (1.0 eq), an arylboronic acid (1.2 eq), and Na2CO3 (2.0 eq) in a 2:1 mixture of Toluene/H2O.
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Catalyst Addition: Degas the mixture by bubbling N2 for 10 minutes. Add Pd(PPh3)4 (5 mol%). Causality: Degassing prevents the oxidation of the Pd(0) catalyst to inactive Pd(II) species by atmospheric oxygen.
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Reaction: Heat to 75 °C for 12 hours. The weak C-I bond allows for facile oxidative addition, meaning extreme temperatures are unnecessary.
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Workup: Filter the biphasic mixture through a pad of Celite to remove palladium black. Extract the aqueous layer with EtOAc, combine organics, dry, and purify via chromatography.
Divergent Functionalization & SAR Library Generation
The true value of CAS 1036990-70-1 lies in its orthogonality. The C-3 iodide is primed for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid introduction of diverse aryl, alkynyl, or amine substituents.
Conversely, the C-7 nitrile can be independently manipulated. It can be subjected to azide cycloaddition to form a tetrazole (a classic carboxylic acid bioisostere), hydrolyzed to a primary carboxamide, or reduced to a primary amine. This dual-handle nature allows medicinal chemists to generate vast Structure-Activity Relationship (SAR) libraries from a single advanced intermediate.
Divergent functionalization pathways exploiting the C-3 iodide and C-7 nitrile handles.
References
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Enguehard, C., et al. "Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction." Journal of Organic Chemistry, 2000, 65(20), 6572-6575. URL:[Link]
- US Patent 8513276B2. "Imidazo[1,2-a]pyridine compounds for use in treating cancer." Google Patents, 2013.
- European Patent EP4538274A1. "HPK1 Inhibitor and Medical Use Thereof." Google Patents, 2023.
